Isomylamine Hydrochloride
Description
Historical Context of Spasmolytic and Smooth Muscle Relaxant Research
The investigation of agents that alleviate muscle spasms, known as spasmolytics, has a rich history intertwined with the broader field of pharmacology. Early research distinguished between two primary categories of muscle relaxants: neuromuscular blockers, which act at the neuromuscular junction, and spasmolytics, which typically exert their effects directly on smooth muscle or through the central nervous system. The quest for effective spasmolytics has been driven by the need to address a variety of conditions characterized by involuntary muscle contractions. This area of study has led to the discovery and development of numerous compounds, both from natural sources and through synthetic chemistry, aimed at modulating smooth muscle tone.
Overview of Isomylamine (B8598680) Hydrochloride as a Research Compound
Isomylamine hydrochloride is classified as a spasmolytic and smooth muscle relaxant. medchemexpress.com It is utilized in laboratory settings for research and analytical applications. The compound's chemical and physical properties are well-documented, providing a foundation for its use in scientific investigations.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₁₈H₃₆ClNO₂ |
| Molecular Weight | 333.94 g/mol |
| CAS Number | 24357-98-0 |
| Synonyms | 2-(diethylamino)ethyl 1-isopentylcyclohexane-1-carboxylate hydrochloride |
This data is compiled from publicly available chemical databases.
Current Academic Research Landscape and Unexplored Avenues
The current landscape of smooth muscle relaxant research is focused on several key areas, which could represent unexplored avenues for the study of this compound:
Receptor-Level Investigations: A significant portion of modern research aims to identify the specific receptors and signaling pathways through which smooth muscle relaxants exert their effects. Future studies on this compound could investigate its interaction with known receptors involved in smooth muscle contraction and relaxation, such as adrenergic, muscarinic, or calcium channel receptors.
Ion Channel Modulation: The role of various ion channels in regulating smooth muscle tone is a critical area of investigation. Research could be directed to determine if this compound's mechanism involves the modulation of calcium, potassium, or other ion channels in smooth muscle cells.
Comparative Efficacy Studies: There is a lack of published data comparing the potency and efficacy of this compound to other established spasmolytic agents. Such studies would be invaluable in understanding its relative pharmacological profile.
Tissue-Specific Effects: The effects of smooth muscle relaxants can vary between different types of smooth muscle (e.g., vascular, gastrointestinal, bronchial). Future research could explore the activity of this compound across a range of smooth muscle preparations to determine its tissue selectivity.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
24357-98-0 |
|---|---|
Molecular Formula |
C18H36ClNO2 |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H35NO2.ClH/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18;/h16H,5-15H2,1-4H3;1H |
InChI Key |
KMYDNZZJBUDBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for Isomylamine (B8598680) Hydrochloride
The formation of Isomylamine hydrochloride is fundamentally an acid-base reaction. The most established and straightforward pathway involves the direct reaction of isoamylamine (B31083) with hydrochloric acid (HCl). ontosight.aigoogle.com This method is a standard procedure for converting amines into their more stable and soluble hydrochloride salts. The lone pair of electrons on the nitrogen atom of the primary amine group in isoamylamine acts as a Lewis base, accepting a proton from hydrochloric acid.
A general procedure for this type of salt formation involves dissolving the parent amine in a suitable solvent, followed by the addition of an HCl solution. For instance, a method used for a related compound, L-leucine isoamylamine, involved using a solution of HCl in ethyl acetate (B1210297) to produce the hydrochloride salt. google.com An alternative approach for preparing amine hydrochlorides involves refluxing the amine with a reagent like ammonium (B1175870) chloride in a solvent such as ethanol, which provides the hydrochloride salt in quantitative yield upon removal of the solvent. chemicalbook.com
The parent compound, isoamylamine, can be synthesized through various classical organic chemistry reactions. These include the reduction of isoamyl nitrile or the reaction of isoamyl chloride with sodamide in liquid ammonia. chemicalbook.com Another route is the reduction of isovaleraldehyde. chemicalbook.com Following the synthesis of the free base, the subsequent reaction with HCl yields this compound.
| Reactants | Reagents & Conditions | Product | Reference |
| Isoamylamine | Hydrochloric acid (HCl) in a suitable solvent (e.g., ethyl acetate) | This compound | google.com |
| Isoamylamine | Ammonium chloride in ethanol, reflux for 2 hours | This compound | chemicalbook.com |
Novel Synthetic Approaches and Derivatization Strategies
Recent advancements have focused on developing more sustainable and efficient methods for amine synthesis, including novel enzymatic and biosynthetic routes. Furthermore, various derivatization strategies are employed to modify isoamylamine for specific analytical or synthetic purposes.
Novel Biosynthetic Approaches
A significant novel approach involves the biosynthesis of primary amines from amino acids using engineered microorganisms. google.com Researchers have successfully produced isoamylamine from L-leucine using a valine decarboxylase enzyme. google.comresearchgate.net In one study, the gene for valine decarboxylase from Streptomyces viridifaciens (VlmD) was cloned and expressed in E. coli. google.com The purified enzyme demonstrated the ability to decarboxylate L-leucine to produce isoamylamine. google.com By constructing a mutant microorganism containing the gene for valine decarboxylase and the L-leucine biosynthetic pathway, isoamylamine was successfully synthesized directly from glucose, offering an environmentally friendly alternative to traditional chemical methods. google.com Subsequent research has focused on optimizing this biocatalytic process for scalability, demonstrating efficient yields of isoamylamine (5.23 g·d⁻¹) using whole-cell immobilization techniques. researchgate.net
Derivatization Strategies
Derivatization is a critical step in the analysis of biogenic amines like isoamylamine, which lack a chromophore, making them difficult to detect using common chromatographic techniques like HPLC. nih.govrsc.org This chemical modification introduces a UV-active or fluorescent group into the molecule. researchgate.net Additionally, derivatization is used in synthetic chemistry to build more complex molecules.
Common derivatizing agents for analytical purposes include:
Dansyl chloride (DnsCl): Reacts with primary amines under alkaline conditions (pH 9) at elevated temperatures (60 °C) to form highly fluorescent derivatives suitable for RP-HPLC-DAD analysis. researchgate.net
Benzoyl chloride: A fast-acting reagent that reacts with primary and secondary amine groups in an alkaline medium. nih.govhelsinki.fi
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with amines in a borate (B1201080) buffer (pH 9) to yield derivatives that can be analyzed chromatographically. rsc.org
o-Phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. google.comnih.gov
In synthetic chemistry, isoamylamine (isopentylamine) serves as a building block. A novel solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives utilized isopentylamine as one of the primary amine inputs to generate a library of compounds for biological screening. mdpi.com
| Derivatizing Agent | Method/Conditions | Application | Reference(s) |
| Dansyl chloride (DnsCl) | Pre-column derivatization at pH 9, 60 °C for 1 hour | RP-HPLC-DAD analysis of biogenic amines in wine | researchgate.net |
| Benzoyl chloride | Reaction in alkaline medium (e.g., 2 M NaOH) at room temperature | Chromatographic determination of amines | nih.govhelsinki.fi |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Reaction in borate buffer (pH 9) | Chromatographic analysis of biogenic amines | rsc.org |
| o-Phthaldialdehyde (OPA) | Reaction with a thiol (e.g., 2-mercaptoethanol) in borate buffer (pH 9.0) | HPLC analysis of primary amines produced by enzymatic conversion | google.comnih.gov |
Synthesis of Analogues for Structure-Activity Relationship Studies
The isoamylamine moiety is incorporated into various molecules to probe biological activity and establish structure-activity relationships (SAR). SAR studies involve systematically altering the structure of a lead compound and assessing the impact of these changes on its biological efficacy. nih.govrsc.org
A prominent example involves analogues of E-64, an irreversible cysteine protease inhibitor. researchgate.netnih.gov The structure of E-64c, (2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane, contains a leucine-isoamylamide portion. nih.gov To develop selective inhibitors for cathepsin C, the hydrazide of E-64c was used as a lead structure. SAR studies revealed that functionalization of the distal amino group of the hydrazide with various alkyl residues could occupy a hydrophobic pocket in the enzyme. The synthesis of these analogues, including an n-butyl derivative which was found to be the most potent inhibitor in the series, provided key insights into the requirements for potent and selective inhibition. nih.gov
In another study, to clarify the SAR of Alda-1, an aldehyde dehydrogenase 2 (ALDH2) activator, a series of analogues were prepared. lookchem.com This included the synthesis of non-aromatic amides, where isoamylamine was used to form amide bonds. The evaluation of these analogues demonstrated that certain non-aromatic amides had significantly higher ALDH2-activating activity than the original lead compound, Alda-1. lookchem.com
These examples highlight the synthetic utility of isoamylamine in creating libraries of related compounds to systematically explore the chemical features necessary for a desired biological effect. lookchem.comresearchgate.netnih.gov
| Lead Compound/Scaffold | Analogue Modification | Target/Activity Studied | SAR Finding | Reference |
| E-64c-hydrazide | Functionalization of the distal amino group with various alkyl residues (e.g., n-butyl) | Cathepsin C Inhibition | The n-butyl derivative was the most potent inhibitor, indicating the importance of occupying the hydrophobic S2 pocket. | nih.gov |
| Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) | Replacement of aromatic amide with non-aromatic amides (e.g., using isoamylamine) | ALDH2 Activation | Non-aromatic amides showed 1.5–2.1 fold higher activity than Alda-1, demonstrating the core amide is key for activity. | lookchem.com |
Pharmacological Mechanisms of Action
Elucidation of Spasmolytic and Smooth Muscle Relaxant Properties
Isomylamine (B8598680) hydrochloride is characterized as a spasmolytic agent, indicating its capacity to relieve involuntary muscle spasms. medchemexpress.com Spasmolytics can act through various mechanisms, including interference with nerve impulses that trigger muscle contractions or by directly acting on the muscle cells to promote relaxation. Smooth muscle relaxation is a key feature of this compound, suggesting its potential utility in conditions characterized by hypercontractility of smooth muscle tissues, such as those found in the gastrointestinal tract, blood vessels, and respiratory passages. The specific applications and the spectrum of its smooth muscle relaxant effects are not well-defined in the available literature.
Investigations into Cellular and Subcellular Targets
The pharmacological activity of a muscle relaxant is determined by its interaction with specific cellular and subcellular components. While direct research on Isomylamine hydrochloride is scarce, the following sections outline the probable targets based on the known mechanisms of other spasmolytic and muscle relaxant drugs.
The interaction with specific receptors is a primary mechanism through which drugs modulate cellular function. For a smooth muscle relaxant, potential receptor targets could include:
Adrenergic Receptors: Beta-adrenergic receptor agonists are known to induce smooth muscle relaxation, particularly in the bronchioles and uterus. It is plausible that this compound could exhibit agonist activity at these receptors.
Muscarinic Receptors: Antagonism of muscarinic acetylcholine (B1216132) receptors is a common mechanism for spasmolytics, as it blocks the contractile signals from the parasympathetic nervous system.
Other G-Protein Coupled Receptors (GPCRs): A variety of other GPCRs are involved in the regulation of smooth muscle tone.
Further research is necessary to determine the specific receptor binding profile of this compound and to characterize the nature of these interactions (e.g., agonist, antagonist, allosteric modulator).
The flow of ions across the cell membrane is critical for muscle contraction. Modulation of ion channel activity is a key mechanism for many muscle relaxants. Potential ion channel targets for this compound may include:
Calcium Channels: Blocking the influx of extracellular calcium through L-type voltage-gated calcium channels is a well-established mechanism for inducing smooth muscle relaxation.
Potassium Channels: Activation of potassium channels leads to hyperpolarization of the cell membrane, which in turn reduces the opening of voltage-gated calcium channels and promotes relaxation.
Sodium Channels: Inhibition of sodium channels could reduce the excitability of muscle cells and nerve fibers that innervate them.
The table below summarizes potential ion channel targets and their role in muscle relaxation.
| Ion Channel Target | Potential Effect of this compound | Consequence for Muscle Contraction |
| L-type Calcium Channels | Inhibition | Reduced intracellular calcium, leading to relaxation. |
| Potassium Channels | Activation | Hyperpolarization, reducing excitability and promoting relaxation. |
| Sodium Channels | Inhibition | Decreased cellular excitability, preventing contraction. |
This table is based on theoretical mechanisms and requires experimental validation for this compound.
Beyond direct receptor and ion channel interactions, this compound might influence intracellular signaling pathways that regulate the contractile state of muscle cells. This could involve:
Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Pathways: Elevation of intracellular cAMP and cGMP levels is a common mechanism for smooth muscle relaxation.
Protein Kinase Activity: Modulation of protein kinases, such as myosin light chain kinase (MLCK), which is essential for the initiation of muscle contraction.
Comparative Analysis with Other Muscle Relaxants and Spasmolytics
To understand the potential clinical profile of this compound, it is useful to compare its presumed mechanisms with those of established muscle relaxants and spasmolytics.
| Drug Class | Primary Mechanism of Action | Examples | Potential Similarities with this compound |
| Anticholinergics | Blockade of muscarinic acetylcholine receptors | Atropine, Dicyclomine | Potential for muscarinic receptor antagonism. |
| Beta-2 Adrenergic Agonists | Stimulation of beta-2 adrenergic receptors, leading to increased cAMP | Albuterol, Terbutaline | Potential for beta-adrenergic receptor agonism. |
| Calcium Channel Blockers | Inhibition of L-type voltage-gated calcium channels | Verapamil, Diltiazem | Potential for calcium channel blocking activity. |
| Potassium Channel Openers | Activation of potassium channels, leading to hyperpolarization | Minoxidil, Nicorandil | Potential for potassium channel opening activity. |
This table provides a general comparison. The specific mechanisms of this compound have not been definitively established.
Structure Activity Relationship Sar and Computational Chemistry
Elucidation of Pharmacophoric Features
The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For Isomylamine (B8598680) hydrochloride, the key pharmacophoric features can be inferred from its constituent parts: the bulky, lipophilic 1-isopentylcyclohexane group, the ester linkage, and the protonatable diethylaminoethyl moiety.
Hydrogen Bond Acceptor: The carbonyl group of the ester linkage serves as a hydrogen bond acceptor. This feature is common in many biologically active esters and is often crucial for interaction with hydrogen bond donors (e.g., amino acid residues like serine or threonine) in a biological target.
Cationic/Protonatable Amine: The tertiary amine in the diethylaminoethyl group has a pKa that allows it to be protonated at physiological pH, forming a cationic head. This positively charged group is critical for forming ionic bonds or cation-π interactions with negatively charged residues (e.g., aspartate, glutamate) or aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The distance between the ester group and the amine is a crucial parameter, often referred to as the "amino-ester distance," which dictates the proper orientation for binding.
Studies on other amino alcohol esters with antispasmodic or local anesthetic activity have highlighted the importance of these features. For instance, in many anticholinergic agents, a cationic amine and an ester group separated by a specific carbon chain length are essential for binding to muscarinic receptors. pharmacy180.com
Design of Analogues Based on Structure-Activity Principles
Based on the identified pharmacophoric features, several strategies can be employed to design analogues of Isomylamine hydrochloride with potentially improved activity, selectivity, or pharmacokinetic properties.
Modification of the Cyclohexyl Substituent: The isopentyl group can be replaced with other alkyl or aryl groups of varying sizes and lipophilicity to probe the hydrophobic pocket of the target. Introducing polarity, for example, by adding a hydroxyl or methoxy (B1213986) group, could also explore potential hydrogen bonding interactions.
Alteration of the Ester Linkage: The ester group could be replaced with bioisosteres such as an amide or a reverse ester to alter chemical stability and hydrogen bonding capacity.
Variation of the Amino Group: The diethylamino group can be modified to other tertiary or even secondary amines (e.g., dimethylamino, piperidino, morpholino) to fine-tune the basicity and steric bulk around the cationic center. This can influence binding affinity and selectivity for different receptor subtypes.
Changing the Spacer Length: The length of the ethyl chain separating the ester and the amine can be systematically varied (e.g., from one to four carbons) to determine the optimal distance for interaction with the target.
A hypothetical series of designed analogues is presented in the table below, illustrating these design principles.
| Analogue ID | Modification from Isomylamine | Rationale |
| IA-01 | Isopentyl group replaced with a benzyl (B1604629) group | Explore aromatic interactions in the lipophilic pocket. |
| IA-02 | Ester group replaced with an amide group | Improve metabolic stability and alter H-bonding. |
| IA-03 | Diethylamino group replaced with a piperidino group | Modify steric bulk and pKa of the cationic head. |
| IA-04 | Ethyl spacer replaced with a propyl spacer | Optimize the distance between the ester and amine. |
| IA-05 | Cyclohexyl ring replaced with a cyclopentyl ring | Investigate the effect of ring size on binding. |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the interactions of small molecules like this compound with their biological targets at a molecular level, guiding the design of new analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. In the absence of an experimentally determined structure of the target for this compound, a homology model of a relevant target (e.g., a muscarinic receptor or a specific ion channel) could be constructed.
In a typical docking study, a 3D model of this compound would be placed into the active site of the target protein. A scoring function would then be used to calculate the binding energy for numerous possible conformations and orientations (poses). The pose with the lowest energy score is predicted to be the most stable binding mode. This can reveal key interactions, such as which amino acid residues interact with the isopentyl group, the ester carbonyl, and the cationic amine.
The hypothetical table below shows potential results from a docking study of Isomylamine and its analogues against a hypothetical receptor.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Isomylamine | -8.5 | Asp105, Tyr381, Phe182 |
| IA-01 | -9.2 | Asp105, Tyr381, Trp400 |
| IA-02 | -7.9 | Asn390, Tyr381, Phe182 |
| IA-03 | -8.8 | Asp105, Tyr381, Phe182 |
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. While docking provides a static picture, MD simulations can reveal the stability of the predicted binding pose and the flexibility of both the ligand and the protein.
An MD simulation would start with the best-docked pose of the Isomylamine-receptor complex. The system would be solvated in a water box with ions to mimic physiological conditions. The simulation would then calculate the movements of every atom over a period of typically hundreds of nanoseconds. Analysis of the simulation trajectory can confirm the stability of key hydrogen bonds and hydrophobic interactions, identify conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy.
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To build a QSAR model for Isomylamine analogues, a dataset of compounds with experimentally determined activities (e.g., IC50 values for receptor binding) is required.
For each compound, a set of molecular descriptors would be calculated. These can include:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area (PSA).
Electronic descriptors: Partial charges, dipole moment.
Topological descriptors: Molecular connectivity indices, shape indices.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a combination of these descriptors with the biological activity. A successful QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which analogues to synthesize and test.
A hypothetical QSAR equation might look like: log(1/IC50) = 0.6 * ClogP - 0.02 * PSA + 1.5 * (presence of aromatic ring) + 2.1
When the 3D structure of the biological target is unknown, ligand-based drug design methods can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
One common ligand-based method is pharmacophore modeling . This involves aligning a set of active molecules and identifying the common chemical features that are essential for activity. For Isomylamine and its active analogues, a pharmacophore model might consist of a hydrophobic feature, a hydrogen bond acceptor, and a positive ionizable feature, all with specific 3D spatial relationships to one another. This pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that possess the required features and are therefore likely to be active.
Another approach is 3D shape similarity screening . This method uses the 3D shape of a known active molecule, like Isomylamine, as a template to search for other molecules with a similar shape and electrostatic profile, under the assumption that they will fit into the same receptor binding site.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful methodology in medicinal chemistry that relies on the three-dimensional structural information of a biological target, typically a protein or a nucleic acid, to design and optimize ligands that can modulate its function. This process often involves computational techniques such as molecular docking, which predicts the preferred orientation of a molecule when bound to a target, and molecular dynamics simulations, which analyze the physical movements of atoms and molecules.
The primary goal of SBDD is to identify novel compounds with high affinity and selectivity for a specific target. This is achieved by understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the active site of the target. By analyzing these interactions, medicinal chemists can iteratively modify the chemical structure of a lead compound to improve its binding affinity and pharmacological properties.
In the context of this compound, the application of SBDD would necessitate the identification of its specific biological target(s) and the determination of the three-dimensional structure of the target-ligand complex. Such information would be crucial for:
Virtual Screening: Using the 3D structure of the target to screen large libraries of compounds to identify potential new hits with similar or improved binding characteristics compared to this compound.
Lead Optimization: Modifying the this compound structure to enhance its binding affinity and selectivity for its target. This could involve altering functional groups to create more favorable interactions with the target's binding pocket.
De Novo Design: Designing entirely new molecules that are predicted to bind to the target with high affinity, based on the structural information of the binding site.
However, without any published research detailing the biological targets of this compound and the structural basis of its mechanism of action, the application of these structure-based drug design approaches remains theoretical. No specific docking studies, pharmacophore models, or quantitative structure-activity relationship (QSAR) analyses involving this compound have been reported in the scientific literature. Therefore, a detailed discussion of its structure-based drug design, complete with research findings and data tables, cannot be provided at this time.
Preclinical Research Models and Experimental Methodologies
Ex Vivo Research Methodologies
Ex vivo studies bridge the gap between in vitro and in vivo research by using tissues isolated from an organism. These methodologies maintain the tissue's complex cellular architecture and microenvironment, offering a more integrated physiological context than in vitro models. To date, no specific ex vivo studies involving Isomylamine (B8598680) hydrochloride have been reported in the scientific literature.
An example of an ex vivo methodology is the use of precision-cut tissue slices, such as from the liver or lung, which can be maintained in culture for a period of time. These slices can be used to study the metabolism, efficacy, and toxicity of a compound in a more intact tissue setting. Another common ex vivo technique is the isolated perfused organ system, such as the Langendorff heart preparation, which allows for the study of a compound's effects on the function of an entire organ in a controlled environment.
In Vivo Pharmacological Characterization in Animal Models
In vivo studies in animal models are a critical step in preclinical research, providing essential information about a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole-living system. A thorough review of existing literature indicates a lack of in vivo pharmacological data for Isomylamine hydrochloride.
The characterization of a compound like this compound in animal models, such as rodents or non-rodents, would involve administering the compound and observing its effects on various physiological parameters. For example, if in vitro studies suggested cardiovascular effects, in vivo studies might involve monitoring blood pressure, heart rate, and electrocardiogram (ECG) in conscious or anesthetized animals. Similarly, if central nervous system activity was predicted, a battery of behavioral tests would be conducted to assess effects on motor coordination, anxiety, and cognition. These studies are fundamental for establishing a preliminary therapeutic window and for identifying potential on-target and off-target effects.
Table 4: Illustrative In Vivo Pharmacodynamic Endpoints This table showcases potential endpoints in an in vivo study and does not reflect any actual experimental results for this compound.
| Animal Model | Physiological Parameter Measured |
| Spontaneously Hypertensive Rat | Mean Arterial Blood Pressure |
| Mouse Model of Asthma | Airway Hyperresponsiveness |
| Rat Model of Neuropathic Pain | Paw Withdrawal Threshold |
Analytical Chemistry and Characterization Techniques
Advanced Spectroscopic Methods for Structural Elucidation
The precise determination of the molecular structure of Isomylamine (B8598680) hydrochloride is foundational to understanding its chemical behavior. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a detailed picture of its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of Isomylamine hydrochloride. In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the various proton environments within the molecule. For instance, the protons of the isopentyl group would likely appear as a series of multiplets in the aliphatic region, while the protons on the cyclohexyl ring would also produce complex splitting patterns. The diethylaminoethyl moiety would be characterized by triplets and quartets typical of ethyl groups. The chemical shifts (δ) of these protons would be influenced by their local electronic environments.
Similarly, a ¹³C NMR spectrum would reveal a unique signal for each carbon atom in a distinct chemical environment. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift. The various methylene (B1212753) and methine carbons of the isopentyl and cyclohexyl groups, as well as the carbons of the diethylaminoethyl chain, would appear at characteristic chemical shifts in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in this compound. Key vibrational frequencies would be anticipated for the carbonyl group (C=O) of the ester, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibration of the ester would also be observable. The presence of the amine hydrochloride salt would be indicated by broad N-H stretching bands, often in the region of 2400-3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the molecule. The carbonyl group of the ester is the primary chromophore and would likely exhibit a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The exact position of the absorption maximum (λmax) would be dependent on the solvent used for analysis.
| Spectroscopic Technique | Expected Key Observations for this compound |
| ¹H NMR | Multiplets for isopentyl and cyclohexyl protons; Triplets and quartets for diethylaminoethyl protons. |
| ¹³C NMR | Downfield signal for the ester carbonyl carbon; Distinct signals for aliphatic carbons. |
| IR Spectroscopy | Strong C=O stretch (ester) around 1730-1750 cm⁻¹; Broad N-H stretch (amine salt) around 2400-3000 cm⁻¹. |
| UV-Vis Spectroscopy | Absorption maxima corresponding to n→π* and π→π* transitions of the carbonyl group. |
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are essential for assessing the purity of this compound and for the detection and quantification of any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be a suitable approach for the analysis of this compound. A C18 column could be used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to control the retention and peak shape of the basic amine compound. Detection could be achieved using a UV detector set at the λmax of the compound. A well-developed HPLC method should be able to separate this compound from its potential impurities, such as starting materials, by-products from the synthesis, and degradation products.
Gas Chromatography (GC): GC can also be utilized for the purity analysis of this compound, often after derivatization to improve its volatility and thermal stability. The free base form of the amine would be more amenable to GC analysis than the hydrochloride salt. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. A flame ionization detector (FID) would provide good sensitivity for the hydrocarbon-rich structure of the molecule.
The validation of these chromatographic methods according to international guidelines (e.g., ICH) is crucial and would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.
| Chromatographic Parameter | Typical Conditions for this compound Analysis |
| HPLC Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |
| HPLC Mobile Phase | Isocratic or gradient mixture of aqueous buffer and acetonitrile/methanol |
| HPLC Detection | UV detection at the compound's λmax |
| GC Column | Capillary column with a non-polar or medium-polarity stationary phase |
| GC Detector | Flame Ionization Detector (FID) |
Mass Spectrometry Applications in Metabolite Identification
Mass spectrometry (MS) is a powerful technique for the structural confirmation of this compound and for the identification of its metabolites in biological matrices. When coupled with a chromatographic separation technique such as LC or GC (i.e., LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific.
In an electron ionization (EI) mass spectrum of the free base of Isomylamine, one would expect to see a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable structural information. For instance, cleavage adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines, which would lead to characteristic fragment ions. The ester group could also undergo fragmentation.
For metabolite identification studies, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with LC-MS are typically used. These methods cause less fragmentation and are more likely to produce a protonated molecular ion [M+H]⁺, which allows for the determination of the molecular weight of the metabolites. By comparing the mass spectra of the parent drug and its metabolites, common metabolic transformations such as hydroxylation, dealkylation, or hydrolysis of the ester bond could be identified.
Development of Standardized Analytical Protocols
The development of standardized analytical protocols for this compound is essential for ensuring consistent and reliable quality control across different laboratories and manufacturing sites. These protocols should be based on thoroughly validated analytical methods.
A comprehensive analytical protocol would include detailed procedures for:
Identification: Using techniques like IR spectroscopy and comparison with a reference standard.
Purity Assay: A validated HPLC or GC method for the accurate quantification of the active pharmaceutical ingredient.
Impurity Profiling: A sensitive chromatographic method capable of detecting and quantifying known and unknown impurities.
Residual Solvents: Analysis by headspace GC to ensure that levels of any residual solvents from the manufacturing process are within acceptable limits.
The establishment of a well-characterized reference standard for this compound is a prerequisite for the development of these standardized protocols. This reference standard would be used for the calibration and verification of the analytical methods.
Drug Discovery and Development Perspectives
Role of Isomylamine (B8598680) Hydrochloride as a Tool Compound in Research
Isomylamine hydrochloride, a simple aliphatic amine, serves as a valuable tool compound in pharmacological research, particularly in studies related to smooth muscle physiology and the screening of potential spasmolytic agents. Its straightforward chemical structure and predictable physicochemical properties make it a useful probe for investigating the fundamental mechanisms of smooth muscle contraction and relaxation.
In preclinical research, isoamylamine (B31083) hydrochloride can be employed to induce or modulate smooth muscle responses in isolated tissue preparations. For instance, studies have shown that its parent compound, isoamylamine, can inhibit the spontaneous motility of isolated mouse ileum and colon rings. This inhibitory effect on gut motility highlights its potential as a reference compound when screening for new molecules with spasmolytic activity. Researchers can use isoamylamine hydrochloride to establish baseline responses in smooth muscle tissues, against which the potency and efficacy of novel drug candidates can be compared.
The value of isoamylamine hydrochloride as a tool compound is summarized in the table below:
| Application Area | Specific Use of this compound | Research Objective |
| Smooth Muscle Physiology | Inducing or modulating contractions in isolated tissue baths. | To investigate the fundamental mechanisms of smooth muscle function. |
| Spasmolytic Drug Screening | Serving as a reference compound for comparison. | To evaluate the relative potency and efficacy of new spasmolytic candidates. |
| Structure-Activity Relationship (SAR) Studies | Acting as a basic chemical scaffold for derivatization. | To identify key structural features responsible for biological activity. |
| Assay Development | Validating new experimental models of smooth muscle spasm. | To ensure the reliability and reproducibility of screening assays. |
Target-Based versus Phenotype-Based Drug Discovery Strategies Applied to Spasmolytics
The discovery of new spasmolytic drugs can be broadly approached through two distinct strategies: target-based discovery and phenotype-based discovery. Each approach has its own merits and challenges in the context of identifying novel treatments for smooth muscle disorders.
Target-Based Drug Discovery (TDD) is a hypothesis-driven approach that begins with the identification of a specific molecular target, such as a receptor or an enzyme, that is believed to play a critical role in the pathophysiology of smooth muscle spasms. Once a target is validated, high-throughput screening of large compound libraries is conducted to identify molecules that can modulate the activity of this target.
| Advantages of Target-Based Discovery for Spasmolytics | Disadvantages of Target-Based Discovery for Spasmolytics |
| Rational and focused approach. | Requires a deep understanding of the underlying disease biology. |
| Easier to establish a clear mechanism of action. | The chosen target may not be clinically relevant. |
| Amenable to high-throughput screening and computational modeling. | May miss compounds with novel mechanisms of action. |
| Can lead to the development of highly selective drugs. | Potential for off-target effects that are not predicted. |
Phenotype-Based Drug Discovery (PDD) , in contrast, is an empirical approach that involves screening compounds in cellular or whole-organism models to identify agents that produce a desired physiological effect, such as the relaxation of smooth muscle tissue, without a preconceived notion of the molecular target. The identification of the mechanism of action often occurs after a compound with the desired phenotypic effect has been discovered.
| Advantages of Phenotype-Based Discovery for Spasmolytics | Disadvantages of Phenotype-Based Discovery for Spasmolytics |
| Unbiased and can lead to the discovery of first-in-class drugs with novel mechanisms. | Target deconvolution can be challenging and time-consuming. |
| More physiologically relevant as it assesses the effect in a biological system. | Lower throughput compared to target-based biochemical assays. |
| Can identify compounds that act on multiple targets to produce a therapeutic effect. | Optimization of lead compounds can be more difficult without a known target. |
Historically, many of the early spasmolytic drugs were discovered through phenotypic screening. However, with advancements in molecular biology and genomics, target-based approaches have become more prevalent. For complex conditions involving smooth muscle, a combination of both strategies is often employed to increase the chances of success.
Lead Optimization and Derivatization for Enhanced Potency and Selectivity
Once a lead compound with promising spasmolytic activity is identified, the next critical phase in drug discovery is lead optimization. This iterative process involves the chemical modification of the lead structure to improve its pharmacological and pharmacokinetic properties, including potency, selectivity, metabolic stability, and bioavailability. For a simple molecule like isoamylamine, several derivatization strategies can be employed to enhance its potential as a spasmolytic agent.
Structure-Activity Relationship (SAR) Studies: The primary goal of lead optimization is to establish a clear SAR. This involves systematically altering different parts of the lead molecule and assessing the impact on its biological activity. For an aliphatic amine like isoamylamine, modifications could include:
Altering the alkyl chain: Increasing or decreasing the length of the carbon chain, as well as introducing branching or unsaturation, can influence the compound's lipophilicity and its fit within a receptor binding pocket.
Modifying the amine group: Converting the primary amine to a secondary or tertiary amine, or incorporating it into a cyclic structure, can affect its basicity (pKa) and hydrogen bonding capacity, which are often crucial for receptor interaction.
Introducing functional groups: Adding various functional groups, such as hydroxyl, ether, or aromatic rings, can introduce new interactions with the biological target and improve properties like solubility and metabolic stability.
The following table provides hypothetical examples of derivatization strategies for a simple amine lead compound:
| Modification Strategy | Example of Derivatization | Potential Impact on Properties |
| Alkyl Chain Modification | Introduction of a phenyl group to the alkyl chain. | Increased potency due to potential new binding interactions. |
| Amine Group Modification | Conversion of the primary amine to a dimethylamino group. | Altered receptor selectivity and improved metabolic stability. |
| Functional Group Addition | Introduction of a hydroxyl group on the alkyl chain. | Increased water solubility and potential for new hydrogen bonding. |
Q & A
Advanced Research Question
- Cross-technique validation : Compare NMR (structural) and MS (mass) data to rule out impurities.
- Polymorph screening : Use differential scanning calorimetry (DSC) to detect crystalline variants.
- Reference standards : Source certified materials (e.g., pharmacopeial standards for dopamine hydrochloride) to recalibrate instruments .
How can computational models predict this compound’s physicochemical properties?
Advanced Research Question
Apply density functional theory (DFT) to simulate solubility, logP, and pKa. Validate predictions with experimental data (e.g., shake-flask solubility tests). Molecular dynamics (MD) simulations can further model interactions with biological targets, aligning with creatine hydrochloride studies .
What experimental controls are critical for comparative studies with structural analogs?
Advanced Research Question
- Negative controls : Use solvents/vehicles matching test formulations.
- Positive controls : Include pharmacopeial-grade analogs (e.g., mecamylamine hydrochloride) to benchmark activity.
- Blinding : Randomize sample labels to minimize bias in data interpretation .
How should hygroscopicity challenges be addressed during formulation studies?
Advanced Research Question
- Lyophilization : Remove water under vacuum to create stable amorphous powders.
- Excipient screening : Test hygroscopicity inhibitors (e.g., silica derivatives) using factorial design (e.g., 2³ matrix for concentration, pH, temperature), as applied in hydroxyzine hydrochloride FDT optimization .
What methodologies ensure reproducibility in synthetic protocols?
Advanced Research Question
- Detailed SOPs : Specify reaction times, temperatures, and molar ratios (e.g., "stir at 60°C for 4 hrs under N₂").
- Batch records : Document deviations (e.g., ±2°C fluctuations).
- Open-access data : Share raw NMR/HPLC files in supplementary materials, per Beilstein Journal guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
